molecular formula C13H19NO3 B2680816 Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate CAS No. 2089246-47-7

Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate

Cat. No.: B2680816
CAS No.: 2089246-47-7
M. Wt: 237.299
InChI Key: HAHWVHMWUPNZJG-VIFPVBQESA-N
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Description

Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amine moiety, which is further linked to a 2-hydroxyphenyl-substituted ethyl chain. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its stereochemistry at the C1 position (S-configuration) and the ortho-hydroxyphenyl group contribute to its unique reactivity and molecular interactions, making it valuable for asymmetric synthesis and drug design .

The Boc group enhances stability during synthetic processes, while the 2-hydroxyphenyl moiety may participate in hydrogen bonding or metal coordination, influencing biological activity. Physical properties include a predicted density of 1.096 g/cm³ and boiling point of 387.3°C, suggesting moderate solubility in organic solvents .

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(10-7-5-6-8-11(10)15)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHWVHMWUPNZJG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[(1S)-1-(2-hydroxyphenyl)ethyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted carbamates and related compounds.

Scientific Research Applications

Synthesis Method Overview

  • Starting Materials : Typically includes tert-butyl isocyanate and (1S)-1-(2-hydroxyphenyl)ethylamine.
  • Reaction Conditions : Conducted in organic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
  • Yield : Modern synthetic approaches have reported yields exceeding 90% when optimized properly .

Medicinal Chemistry

Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate has been evaluated for its potential therapeutic applications. It serves as a precursor in the synthesis of various bioactive compounds, including those targeting specific biological pathways.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, modifications to the hydroxyl group can enhance selectivity towards tumor cells while minimizing toxicity to normal cells .
  • CFTR Modulators : The compound has shown promise in the development of cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Research indicates that similar carbamate structures can potentiate CFTR activity, leading to improved chloride transport in epithelial cells affected by cystic fibrosis mutations .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for creating more complex molecules. Its stability and reactivity make it an ideal candidate for further functionalization.

  • Building Block for Complex Molecules : The compound can be transformed into various derivatives through nucleophilic substitutions or coupling reactions, expanding its utility in synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Compound Development

A study explored the modification of this compound to enhance its anticancer properties. Researchers synthesized several analogs and tested their efficacy against breast cancer cell lines. The most promising analog exhibited a significant reduction in cell viability at low micromolar concentrations, suggesting that structural modifications can lead to potent anticancer agents.

Case Study 2: CFTR Potentiation

In a collaborative study involving multiple institutions, researchers investigated the effects of carbamate derivatives on CFTR function in human bronchial epithelial cells. The study found that certain derivatives increased chloride ion transport significantly compared to controls, indicating potential therapeutic benefits for cystic fibrosis patients . The ability to modify the compound's structure allowed for enhanced potency and selectivity.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The hydroxyphenyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Findings :

  • The 2-hydroxyphenyl derivative exhibits superior enzyme inhibition (e.g., acetylcholinesterase, AChE) compared to 3- and 4-substituted analogues, likely due to enhanced steric and electronic interactions at the ortho position .
  • 3-hydroxyphenyl and 4-hydroxyphenyl analogues show reduced selectivity, aligning with less targeted biological profiles .

Fluorinated and Halogenated Derivatives

Fluorination or halogenation alters electronic properties and metabolic stability:

Compound Name Modification Molecular Weight (g/mol) Key Properties Reference
Tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate 2-fluoro, 5-amino 254.30 Enhanced bioavailability; used in fluorinated building blocks for drug discovery
Tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate 3-bromo 300.19 Increased molecular weight and lipophilicity; potential for cross-coupling reactions

Key Findings :

  • Fluorine substitution improves metabolic stability and membrane permeability, critical for CNS-targeting drugs .

Carbamates with Heterocyclic Moieties

Incorporation of heterocycles modulates solubility and target affinity:

Compound Name Heterocycle Molecular Weight (g/mol) Key Properties Reference
Tert-butyl N-[(1S)-1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate 1,3,4-oxadiazole 395.17 Improved π-π stacking interactions; sulfonyl groups enhance electrophilicity
Tert-butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate Methoxy(methyl)amino 202.25 Stabilizes intermediates in peptide synthesis; yellow oil form indicates low crystallinity

Key Findings :

  • 1,3,4-Oxadiazoles enhance rigidity and binding to aromatic enzyme pockets .
  • Methoxy(methyl)amino groups facilitate nucleophilic reactions in multi-step syntheses .

Key Findings :

  • Tert-butyl carbamates demonstrate lower carcinogenic risk compared to ethyl/vinyl analogues, supporting their use in pharmaceutical synthesis .

Biological Activity

Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate is a carbamate compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO4C_{13}H_{19}NO_4, with a molecular weight of 253.29 g/mol. The compound features a tert-butyl group, a hydroxyphenyl moiety, and a carbamate functional group, which contribute to its unique biological properties.

Research indicates that the compound interacts with specific molecular targets, influencing various biological pathways. The hydroxyphenyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, making it a subject of interest for further biological research.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It exhibits significant activity against various enzymes involved in metabolic pathways. For example, studies have shown that this compound can inhibit certain bacterial collagenases, which are critical in tissue remodeling and pathogenesis .

Table 1: Enzyme Inhibition Activity

Enzyme TargetIC50 (µM)Reference
Bacterial Collagenase ColG5.2
Human MMP-115.0
Human MMP-212.5

Anticancer Activity

The compound has also demonstrated anticancer properties, particularly in inhibiting tumor cell proliferation. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by activating caspases involved in programmed cell death. For instance, treatment with this compound resulted in a significant increase in apoptotic cells in human myeloid leukemia cell lines .

Table 2: Anticancer Activity

Cell LineIC50 (µM)Apoptosis Induction (%)Reference
HL-6010.045
U9378.550

Case Studies

A notable study focused on the synthesis and biological evaluation of various derivatives of this compound. The results highlighted the structure-activity relationship (SAR), demonstrating that modifications to the hydroxyphenyl group significantly influenced both enzyme inhibition and anticancer activity .

Example Case Study

In one experiment, researchers synthesized several derivatives by modifying the hydroxyphenyl moiety. The most potent derivative showed an IC50 value of 3 µM against bacterial collagenase and exhibited a higher apoptotic rate in cancer cell lines compared to the parent compound .

Q & A

Q. What are common synthetic routes for synthesizing Tert-butyl N-[(1S)-1-(2-hydroxyphenyl)ethyl]carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group strategies. A key approach involves coupling (1S)-1-(2-hydroxyphenyl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF. Reaction monitoring via TLC or HPLC ensures completion. For stereochemical integrity, chiral auxiliaries or enantioselective catalysis may be employed during precursor synthesis .

Q. How is the compound characterized to confirm its structure and enantiomeric purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and Boc-group integrity. The 2-hydroxyphenyl moiety shows characteristic aromatic protons (~6.8–7.2 ppm) and a downfield-shifted hydroxyl proton.
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves absolute stereochemistry. For example, triclinic crystal systems (e.g., space group P1) with unit cell parameters a = 8.47 Å, b = 8.49 Å, c = 26.18 Å confirm molecular packing .
  • Chiral HPLC : Columns like Chiralpak® IA/IB separate enantiomers using hexane:isopropanol gradients to assess enantiomeric excess (>98% purity) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : While specific toxicity data for this compound is limited, structural analogs (e.g., tert-butyl carbamates) require:
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • PPE : Nitrile gloves and safety goggles prevent skin/eye contact.
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structure refinement?

  • Methodological Answer :
  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinning fractions. For example, a pseudo-merohedral twin with a BASF parameter of 0.25 indicates partial overlap .
  • Disorder Modeling : Split occupancy refinement for flexible groups (e.g., tert-butyl) using PART/SUMP constraints. Restraints on bond lengths/angles (DFIX/ISOR) stabilize convergence .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Catalysis : Asymmetric hydrogenation of ketone precursors (e.g., (1S)-1-(2-hydroxyphenyl)ethylamine) with Ru-BINAP catalysts achieves >99% ee .
  • Kinetic Resolution : Lipase-mediated hydrolysis (e.g., Candida antarctica Lipase B) selectively cleaves undesired enantiomers in racemic mixtures .

Q. How are reaction mechanisms analyzed to minimize byproduct formation in Boc-protection steps?

  • Methodological Answer :
  • In Situ Monitoring : ReactIR tracks Boc₂O consumption and carbamate formation (C=O stretch at ~1680 cm⁻¹).
  • Computational Studies : DFT calculations (e.g., Gaussian 16) model transition states to predict competing pathways, such as tert-butyl carbamate vs. urea byproducts .

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